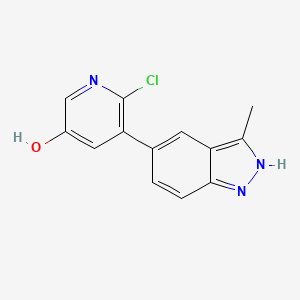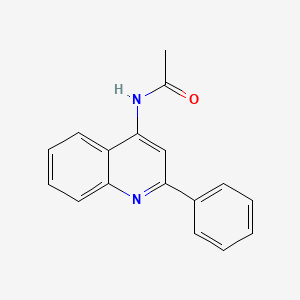
(3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a methoxy group attached to the indole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol typically involves the reaction of 5-methoxyindole with a suitable benzyl halide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions. Reagents such as halogens or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitro groups, or other electrophiles.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group on the indole ring can influence its binding affinity to various receptors and enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of specific enzymes, or interaction with cellular receptors.
Comparación Con Compuestos Similares
5-Methoxyindole: Lacks the phenylmethanol group but shares the methoxyindole core.
(3-(5-Hydroxy-1H-indol-1-yl)phenyl)methanol: Similar structure but with a hydroxy group instead of a methoxy group.
(3-(5-Methoxy-1H-indol-1-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: (3-(5-Methoxy-1H-indol-1-yl)phenyl)methanol is unique due to the presence of both the methoxy group on the indole ring and the phenylmethanol moiety. This combination can influence its chemical reactivity and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
[3-(5-methoxyindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C16H15NO2/c1-19-15-5-6-16-13(10-15)7-8-17(16)14-4-2-3-12(9-14)11-18/h2-10,18H,11H2,1H3 |
Clave InChI |
IBEOZFVFRNYWFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C=C2)C3=CC=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)

![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)




![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)




